Exo-5-acetyl-2-norbornene
Description
Significance of Bridged-Ring Systems in Synthetic Chemistry
Bridged-ring systems, such as the norbornane (B1196662) core, are pivotal in synthetic chemistry due to their rigid, three-dimensional structures. bohrium.combeilstein-journals.org This structural rigidity is instrumental in creating complex molecules with specific spatial orientations, a crucial aspect in drug discovery and materials science. researchgate.netbohrium.com The development of efficient methods to synthesize these bridged systems is an ongoing challenge and a significant area of research in organic chemistry. nih.govacs.orgresearchgate.net The unique architecture of these systems allows for the construction of diverse and novel molecular scaffolds. bohrium.com
The inherent strain in the norbornene double bond makes it highly reactive, particularly in reactions like ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions. nih.govresearchgate.net This reactivity provides a pathway to a wide array of functionalized polymers and complex organic molecules. nih.govresearchgate.net Furthermore, palladium/norbornene cooperative catalysis has emerged as a powerful tool for the synthesis of polysubstituted arenes. acs.org
Stereochemical Considerations in Norbornene Chemistry: Exo/Endo Isomerism in Research Contexts
A key feature of substituted norbornene compounds is the existence of exo and endo stereoisomers. blogspot.comwikipedia.org This isomerism arises from the orientation of substituents relative to the bicyclic ring system. blogspot.comwikipedia.org The exo isomer has the substituent oriented away from the longer bridge of the ring system, while the endo isomer has the substituent oriented towards it. blogspot.comwikipedia.org
This stereochemical difference significantly influences the reactivity and properties of the molecule. For instance, exo isomers are generally more thermodynamically stable due to reduced steric hindrance. In the context of polymerization, the exo isomer of norbornene carboxylic ester exhibits higher reactivity in living ROMP than its endo counterpart. scirp.org The stereochemistry also plays a crucial role in biological applications, with studies showing that the exo derivative of norbornene-modified mannosamine (B8667444) reacts more than twice as fast as the endo derivative in certain bioorthogonal reactions. d-nb.info The differentiation between exo and endo isomers is typically achieved using NMR spectroscopy, where the chemical shifts of specific protons and carbons can distinguish between the two forms. lew.ro
Overview of Acetylated Norbornene Derivatives in Academic Investigations
Acetylated norbornene derivatives, including Exo-5-acetyl-2-norbornene (B62260), are valuable intermediates in organic synthesis. chemicalbook.com They are often synthesized via the Diels-Alder reaction of cyclopentadiene (B3395910) with a suitable dienophile, such as methyl vinyl ketone. nih.govchemicalpapers.comchemtube3d.comresearchgate.net This reaction typically yields a mixture of endo and exo isomers. chemicalpapers.com
These acetylated compounds can undergo a variety of chemical transformations. The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or participate in substitution reactions. The strained double bond of the norbornene framework allows for participation in polymerization reactions, such as ROMP, to create polymers with unique properties. Research has also explored the use of acetylated norbornenes in the synthesis of functionalized materials and as precursors to other valuable chemical entities. rsc.orgrsc.org For example, 2-acetyl-5-norbornene (B104537) has been used in the synthesis of various isothiocyanate derivatives. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMLCWCLVJRPFY-HRDYMLBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]2C[C@@H]1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Exo 5 Acetyl 2 Norbornene and Its Derivatives
Stereoselective Synthesis of Exo-Isomers
The synthesis of 2-substituted norbornene derivatives, valued as monomers for advanced polymers and as intermediates for pharmaceuticals, is often accomplished through the Diels-Alder reaction. However, this cycloaddition typically yields the endo-isomer as the major product due to favorable secondary orbital interactions. Consequently, achieving a high yield of the exo-isomer, such as exo-5-acetyl-2-norbornene (B62260), requires specialized synthetic strategies. These methodologies primarily involve either directly controlling the stereoselectivity of the Diels-Alder reaction or isomerizing the more readily available endo-isomer.
Diels-Alder Cycloaddition Reactions with Emphasis on Stereocontrol
The direct synthesis of this compound via the Diels-Alder cycloaddition between cyclopentadiene (B3395910) and methyl vinyl ketone is challenging due to the inherent endo-selectivity of the reaction. Research has focused on overcoming this natural preference through catalytic methods.
Lewis acid catalysis is a common strategy to increase the rate and selectivity of Diels-Alder reactions. Traditionally, Lewis acids like aluminum chloride (AlCl₃) are known to enhance the natural endo-selectivity by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accentuates secondary orbital overlap.
However, computational and experimental studies have shown that the steric bulk of the Lewis acid can reverse this selectivity. Bulky Lewis acids can create significant steric hindrance in the endo transition state, thereby favoring the exo pathway. For instance, the use of bulky borane catalysts like B(C₆F₅)₃ has been shown to promote exo-selectivity in Diels-Alder reactions. This effect is attributed not to the destabilization of the endo transition state, but to a more favorable interplay of less destabilizing strain energy and stronger reactant interactions in the exo approach. While specific data for 5-acetyl-2-norbornene (B7771176) is limited, this principle suggests a viable route for enhancing its exo-selectivity.
Table 1: Effect of Lewis Acid on Stereoselectivity in a Model Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Endo/Exo Ratio | Reference |
|---|---|---|---|---|
| None | Cyclopentadiene | Methyl Acrylate | High Endo | |
| AlCl₃ | Substituted Acyclic | α,β-enal | High Endo | |
| B(C₆F₅)₃ | Substituted Acyclic | α,β-enal | High Exo |
This table illustrates the general principle of how Lewis acid bulkiness can influence stereoselectivity.
Asymmetric Diels-Alder reactions aim to produce enantiomerically pure products, which is crucial for pharmaceutical applications. This is typically achieved using chiral Lewis acid catalysts or by attaching a chiral auxiliary to the dienophile. For norbornene derivatives, chiral oxazaborolidines have been employed as effective catalysts. For example, a Brønsted acid-activated chiral oxazaborolidine has been shown to catalyze the reaction of substituted cyclopentadienes with ethyl acrylate, yielding single isomers with excellent enantioselectivity (>99% ee).
The stereochemical outcome in these reactions is often dictated by the formation of a chelated complex between the chiral catalyst and the dienophile. This complex blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thereby controlling the absolute stereochemistry of the product. While direct applications to 5-acetyl-2-norbornene are not extensively documented, these methods provide a powerful framework for its asymmetric synthesis.
Base-Promoted Isomerization Strategies for Exo Enrichment
Given the facile synthesis of endo-rich mixtures of norbornene derivatives via the standard Diels-Alder reaction, a common and practical approach to obtain the exo-isomer is through the isomerization of the endo-product. This is particularly effective for compounds like 5-acetyl-2-norbornene which possess an acidic α-proton adjacent to the carbonyl group.
The isomerization from the endo to the exo form can be controlled to favor the thermodynamically more stable product. The exo-isomer of many norbornene derivatives is known to be thermodynamically more stable than the corresponding endo-isomer due to reduced steric strain.
Studies on the isomerization of methyl 5-norbornene-2-carboxylate (a closely related derivative) have shown that strong bases like sodium tert-butoxide (tBuONa) can rapidly establish a thermodynamic equilibrium between the two isomers. Starting with an endo/exo ratio of 80:20, treatment with tBuONa at room temperature quickly leads to an equilibrium mixture with an exo content of approximately 60%. This indicates that under these conditions, the reaction is under thermodynamic control, favoring the formation of the more stable exo-isomer. In contrast, the initial Diels-Alder reaction is a kinetically controlled process, where the endo product is formed faster despite being less stable.
Table 2: Base-Promoted Isomerization of Methyl 5-norbornene-2-carboxylate (MNBC)
| Starting Material | Base | Time | Temperature (°C) | Final Exo Content (%) | Reference |
|---|---|---|---|---|---|
| endo-rich MNBC (80:20) | tBuONa | 10 min | Room Temp | ~60 | |
| exo-rich MNBC (25:75) | tBuONa | 10 min | Room Temp | ~60 |
This table demonstrates the establishment of a thermodynamic equilibrium regardless of the starting isomer ratio.
The mechanism for the base-promoted isomerization of 5-acetyl-2-norbornene and related compounds involves the deprotonation of the carbon atom alpha to the carbonyl group. The presence of a strong base removes this active proton, generating a carbanion or enolate intermediate.
This carbanion intermediate generally adopts a trigonal pyramid structure with a low activation barrier for inversion of its geometry. This rapid inversion allows for the interconversion between the endo and exo configurations. The system then equilibrates to a ratio determined by the relative thermodynamic stabilities of the two isomers. Other studies on the isomerization of different norbornene derivatives, such as 5-vinyl-2-norbornene, have explored radical mechanisms catalyzed by alkali metal hydrides and amines, highlighting that different pathways can be operative depending on the substrate and reaction conditions.
Specific Functional Group Interconversion Routes to Exo-Acetyl Moiety
The introduction of the exo-acetyl group onto the norbornene scaffold is a critical transformation that often requires stereoselective control. Direct synthesis of exo-isomers can be challenging due to the thermodynamic preference for the endo product in the typical Diels-Alder cycloaddition used to form the norbornene framework. semanticscholar.orgscirp.orgscirp.orgresearchgate.net
A primary route to this compound involves the chemical modification of a precursor, specifically exo-5-norbornene-2-carboxylic acid. The synthesis of this precursor is a crucial first step. The Diels-Alder reaction between cyclopentadiene and acrylic acid derivatives typically yields a mixture of isomers, with the endo form being predominant (endo/exo ratio often around 80:20). semanticscholar.orgscirp.orgresearchgate.net
To obtain the desired exo precursor, a base-promoted isomerization is employed. This process leverages the active proton at the α-position to the carbonyl group. In the presence of a strong base, such as sodium tert-butoxide (tBuONa), this proton can be removed to generate a carbanion intermediate. scirp.org This allows for equilibration between the endo and exo forms. Through careful control of reaction conditions, such as using equimolar amounts of water at room temperature with a strong base, a kinetically preferred hydrolysis of the exo ester can be achieved, leading to a high yield of the exo-5-norbornene-2-carboxylic acid. semanticscholar.orgscirp.orgresearchgate.net One reported method achieved an inverted ratio of 18:82 (endo/exo) for the carboxylic acid product. semanticscholar.orgscirp.orgresearchgate.net
Once the exo-carboxylic acid is isolated, it can be converted to the target acetyl compound.
The conversion of the exo-5-norbornene-2-carboxylic acid to the corresponding methyl ketone (the acetyl moiety) is effectively achieved using organometallic reagents. A common method involves the reaction of the carboxylic acid with an organolithium reagent, such as methyllithium (CH₃Li).
In this two-step, one-pot reaction, two equivalents of the organolithium reagent are required. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dilithium adduct. This intermediate prevents further addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. Subsequent aqueous workup protonates the intermediate, which then collapses to form the desired ketone, this compound. This method provides a direct and efficient route from the carboxylic acid to the target acetyl compound.
Convergent and Divergent Synthetic Approaches to Functionalized Norbornenes
The synthesis of complex molecules, including functionalized norbornenes, can be approached through different strategic plans. Two prominent strategies are convergent and divergent synthesis.
Convergent Synthesis : In this approach, different fragments of the final molecule are synthesized independently and then joined together in the later stages of the synthesis.
Divergent Synthesis : This strategy begins with a central core molecule that is subsequently elaborated through various reactions to create a library of diverse compounds. wikipedia.org This method is highly efficient for generating molecular diversity from a common starting material. wikipedia.orgnih.gov
For functionalized norbornenes, a divergent approach is particularly powerful. Starting from a key intermediate like this compound or a related functionalized norbornene, a wide array of derivatives can be produced. The strained double bond and the ketone functionality of this compound serve as handles for further chemical modifications. For example, the ketone can be reduced, oxidized, or converted to other functional groups, while the double bond can undergo addition reactions, epoxidation, or metathesis. This allows for the rapid generation of a family of related compounds for screening in materials or pharmaceutical applications. wikipedia.org
A base/solvent controlled divergent synthesis has been developed for constructing polycyclic hydrocarbons where norbornene plays a reagent role in one pathway and a mediator/catalyst role in another, showcasing the versatility of norbornene in divergent strategies. nih.gov
Novel Catalytic Routes for Norbornene Functionalization
Modern catalysis offers powerful tools for the selective and efficient functionalization of norbornene derivatives. Ruthenium and palladium complexes have proven to be particularly effective in mediating unique transformations.
Ruthenium catalysts are effective in mediating the cyclopropanation of norbornenes. In one notable example, cationic (η⁵-cyclopentadienyl)tris(acetonitrile)ruthenium complexes catalyze the reaction between norbornene derivatives and propargyl alcohol in methanol. oup.com This reaction results in the formation of exo-3-acetyltricyclooctane derivatives. oup.com
The mechanism is proposed to involve a ruthenacycle intermediate. oup.com The efficiency of the catalyst is influenced by the electronic properties of the cyclopentadienyl ligand; catalysts with electron-withdrawing substituents exhibit higher activity. oup.com This method represents a novel route for constructing cyclopropane-fused norbornane (B1196662) systems. oup.com
Table 1: Ruthenium-Catalyzed Cyclopropanation of Norbornene
| Catalyst Precursor | Substrate | Product | Yield (%) | Reference |
| [Ru(Cp)(CH₃CN)₃]PF₆ | Norbornene | exo-3-Acetyltricyclo[3.2.1.0²,⁴]octane | 85 | oup.com |
| [Ru(Cp*)(CH₃CN)₃]PF₆ | Norbornene | exo-3-Acetyltricyclo[3.2.1.0²,⁴]octane | 75 | oup.com |
Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, has become a powerful strategy for the synthesis of polysubstituted aromatic compounds. nih.govnih.gov This methodology allows for the simultaneous functionalization at both the ipso and ortho positions of an aryl halide. nih.gov Norbornene acts as a transient mediator, enabling a cascade of reactions including C-C and C-H bond activations under palladium control. nih.govacs.org
The general catalytic cycle is initiated by the oxidative addition of a palladium(0) species to an aryl halide. The resulting arylpalladium(II) complex then undergoes carbopalladation with norbornene. This is followed by an ortho C-H activation step, forming a five-membered palladacycle. This key intermediate then reacts with an electrophile. The final steps involve reductive elimination and β-carbon elimination to release the functionalized product and regenerate the palladium catalyst. nih.gov
This tandem approach has been used to synthesize a variety of complex structures, including ortho-aminated benzonitriles and ortho-alkenyl tertiary anilines, by forming multiple C-N and C-C bonds in a single operation. acs.orgrsc.org
Table 2: Examples of Palladium-Catalyzed Tandem Reactions
| Aryl Halide | Coupling Partners | Product Type | Key Features | Reference |
| Aryl Iodide | N-Benzoyloxyamines, Zn(CN)₂ | ortho-Aminated Benzonitrile | C-N and C-CN bond formation | acs.org |
| Aryl Triflates | Amines, Alkenes | ortho-Alkenyl Tertiary Aniline | C-H amination and C-O alkenylation | rsc.org |
| Thioesters | Alkenes, Alkynes, etc. | 1,2,3-Trisubstituted Arenes | Decarbonylative functionalization | nih.gov |
Reactivity and Mechanistic Investigations of Exo 5 Acetyl 2 Norbornene
Reactions Involving the Norbornene Double Bond
The strained double bond in the norbornene framework is the primary site of reactivity for a range of addition reactions. The stereochemistry of these reactions is often controlled by the steric hindrance of the bicyclic structure, which typically favors attack from the less hindered exo face.
Cycloaddition Reactions and Their Stereoselectivity
The formation of 5-substituted-2-norbornenes, including the exo-acetyl derivative, is commonly achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. The stereoselectivity of this reaction is a key consideration. Generally, the Diels-Alder reaction favors the formation of the endo isomer due to secondary orbital interactions. However, the synthesis of the exo isomer can be promoted under certain conditions, such as thermodynamic control or through the use of specific catalysts.
While cycloaddition reactions using exo-5-acetyl-2-norbornene (B62260) as the dienophile are not extensively documented, the strained double bond is expected to participate in [2+2] and [4+2] cycloadditions. The stereochemical outcome of such reactions would be influenced by the directing effect of the exo-acetyl group.
Radical Additions to the Olefinic Moiety
The double bond of norbornene derivatives is susceptible to radical addition reactions. The stereochemical course of these additions is typically governed by the approach of the radical to the less sterically hindered exo face of the molecule.
The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, is a well-established method for the functionalization of alkenes. In the context of norbornene derivatives, this reaction generally proceeds with high efficiency and stereoselectivity. The accepted mechanism involves the following steps:
Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).
Propagation: The thiyl radical adds to the norbornene double bond. This addition occurs preferentially from the exo face to avoid steric hindrance, leading to a carbon-centered radical intermediate. The regioselectivity of this addition places the sulfur atom on the less substituted carbon of the double bond.
Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
For this compound, the addition of a thiol is expected to yield the corresponding exo,exo-adduct as the major product.
| Reactants | Conditions | Major Product | Stereochemistry |
| This compound + R-SH | Radical Initiator (e.g., AIBN), UV light | 2-acetyl-5-(alkylthio)norbornane | exo,exo |
This table represents the expected outcome based on the general reactivity of norbornene derivatives.
Hydroformylation and Hydrogenation Pathways
The double bond of this compound is also amenable to catalytic hydroformylation and hydrogenation, which are important industrial processes for the synthesis of aldehydes and saturated compounds, respectively.
Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. For norbornene derivatives, the regioselectivity of this reaction is influenced by both steric and electronic factors. The addition of the formyl group can occur at either carbon of the double bond, leading to two possible regioisomers. The stereochemistry of the addition is generally exo.
Hydrogenation of the norbornene double bond leads to the formation of the corresponding saturated norbornane (B1196662) derivative. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The addition of hydrogen occurs stereospecifically from the less hindered exo face, resulting in the syn-addition of two hydrogen atoms. Therefore, the hydrogenation of this compound is expected to yield exo-2-acetylnorbornane.
| Reaction | Catalyst | Expected Major Product | Stereochemistry of Addition |
| Hydroformylation | Rh/phosphine catalyst | 2-acetyl-5(or 6)-formylnorbornane | exo |
| Hydrogenation | Pd/C, H₂ | exo-2-acetylnorbornane | exo,syn |
This table represents the expected outcomes based on the general reactivity of the norbornene scaffold.
Catalytic Systems for Controlled Hydrogenation
The hydrogenation of this compound presents a challenge in chemoselectivity, as both the endocyclic double bond and the carbonyl group are susceptible to reduction. The selection of an appropriate catalytic system is crucial to control which functional group is hydrogenated. While studies specifically detailing the hydrogenation of this compound are not extensively published, valuable insights can be drawn from research on similar norbornene derivatives and substituted ketones.
The controlled hydrogenation of molecules with both C=C and C=O bonds often relies on the careful selection of catalysts, supports, and reaction conditions. For instance, in the hydrogenation of 5-vinyl-2-norbornene, a palladium catalyst on an alumina (B75360) support (Pd/γ-Al2O3) was used to study the complex reaction network, which includes the hydrogenation of both the endocyclic and exocyclic double bonds. researchgate.net The goal is typically to achieve high selectivity for the desired product, such as hydrogenating the olefin without reducing the ketone, or vice versa.
Adaptive catalytic systems offer a modern approach to controlling selectivity. These systems can change their reactivity in response to external stimuli. For example, ruthenium nanoparticles on a CO2-responsive support have been shown to switch selectivity in the hydrogenation of furfural (B47365) acetone; the hydrogenation of the carbonyl group is selectively turned off when a H2/CO2 gas mixture is used instead of pure H2. nih.gov Similarly, rhodium-based adaptive catalysts have been developed to control the hydrogenation network of nitroarenes, allowing for selective stopping at different reduction levels. nih.gov Such principles could be applied to achieve controlled hydrogenation of this compound.
Below is a table of potential catalytic systems and their expected selectivity based on established principles in hydrogenation catalysis.
| Catalyst System | Target Functional Group | Rationale & General Observations |
| Pd/C or Pd/Al2O3 | C=C Double Bond | Palladium catalysts are highly effective for the hydrogenation of carbon-carbon double and triple bonds under mild conditions (e.g., room temperature, low H2 pressure). They generally exhibit low reactivity towards carbonyl groups, making them ideal for selectively saturating the norbornene ring. researchgate.net |
| Raney Nickel (Ra-Ni) | C=C and C=O | Raney Nickel is a more aggressive hydrogenation catalyst and can reduce both alkenes and carbonyl compounds, often requiring higher temperatures and pressures. Selectivity can be difficult to control. |
| Ruthenium (Ru) Catalysts | C=O Carbonyl Group | Ruthenium-based catalysts, particularly when supported, are known for their ability to selectively hydrogenate carbonyl groups in the presence of olefinic bonds, although this can be substrate-dependent. |
| Manganese (Mn(I)) Pincer Complexes | C=O Carbonyl Group | Homogeneous catalysts, such as mixed donor Mn(I) pincer complexes, have shown high efficiency and robustness in the hydrogenation of various carbonyl compounds to their corresponding alcohols. nih.gov |
| Rhodium (Rh) Catalysts | C=C or C=O (tunable) | Rhodium catalysts can be tuned for selectivity based on the ligand environment and reaction conditions. They are used in both olefin and arene hydrogenation. nih.govnih.gov |
Reactions of the Acetyl Functional Group
The acetyl group is a key site for reactivity, allowing for a wide range of chemical transformations and derivatizations through reactions at the carbonyl carbon.
The carbonyl group of this compound is a versatile handle for synthesizing a variety of derivatives. Its reactivity is typical of a ketone, allowing for nucleophilic addition and substitution reactions at the α-carbon. One documented application is its use in the synthesis of various 2-acetylnorbornyl isothiocyanates, including exo-2-acetyl-exo-6-isothiocyanatonorbornane and endo-2-acetyl-exo-6-isothiocyanatonorbornane. sigmaaldrich.com This transformation highlights the utility of the acetyl group as a precursor for introducing other functional groups into the norbornane scaffold.
Other potential derivatization reactions, based on standard ketone chemistry, include:
Reduction: Reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would yield the corresponding secondary alcohol, (1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol).
Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), would lead to the formation of tertiary alcohols.
Wittig Reaction: The Wittig reaction could be employed to convert the acetyl group into an alkene, forming a substituted isopropenyl norbornene derivative.
Baeyer-Villiger Oxidation: This reaction would convert the ketone into an ester (exo-5-norbornenyl acetate) through the insertion of an oxygen atom. libretexts.org
Rearrangement reactions, particularly acyl shifts, are significant mechanistic pathways in norbornene systems, often triggered by thermal or photochemical energy.
While the exo isomer is the focus, crucial mechanistic insights come from studies on the related endo-5-acetyl-norborn-2-enes. These systems are known to undergo "oxa-di-π-ethane" (ODPE) photorearrangements, which are homologous to the well-known oxa-di-π-methane (ODPM) rearrangement. The ODPE rearrangement involves a nih.govcdnsciencepub.com-acyl migration. cdnsciencepub.com This process is preferentially initiated upon triplet sensitization of the olefinic double bond. In contrast, direct irradiation that excites the carbonyl group tends to lead to different photochemical pathways. cdnsciencepub.com
A thermally induced, non-allylic nih.govcdnsciencepub.com-acetyl shift has also been observed in an endo-acetyl norbornene derivative. This thermal rearrangement was anticipated based on the photochemical precedent, suggesting a common mechanistic feature involving the migration of the acetyl group. cdnsciencepub.com These findings support a two-step mechanism for such rearrangements, involving an initial interaction or bond formation followed by the acyl shift. cdnsciencepub.com
The mechanism for the nih.govcdnsciencepub.com-acetyl shift in certain norbornene systems has been investigated through free-radical reactions. In a study involving the reaction of an endo-5-acetyl norborn-2-ene with benzene (B151609) thiol, the addition of a thiyl radical to the C=C double bond formed an intermediate radical. cdnsciencepub.com This radical intermediate was found to undergo two competing reactions: the standard hydrogen abstraction from the thiol or a nih.govcdnsciencepub.com-acetyl shift to form a rearranged radical, which then abstracts a hydrogen atom. cdnsciencepub.com
The observation of this thermally induced rearrangement supports the mechanistic conjecture for the analogous photochemical (ODPE) rearrangement, where a diradical intermediate is proposed. The efficiency of such intramolecular processes is influenced by factors like the spatial proximity of the reacting groups. The rigid norbornene skeleton can enforce a short distance between one of the olefinic carbons and the keto carbon, which facilitates the intramolecular acyl shift. cdnsciencepub.com The competition between the intramolecular rearrangement and the intermolecular hydrogen abstraction is dependent on the thiol concentration, providing evidence for the proposed competing pathways involving the intermediate radical. cdnsciencepub.com
[1][11]-Acetyl Shifts and Rearrangement Mechanisms
Stereochemical Influences on Reactivity
The stereochemistry of the substituent at the C-5 position—whether it is in the exo or endo position—profoundly impacts the reactivity of norbornene derivatives. For this compound, the acetyl group is oriented away from the C=C double bond on the opposite side of the six-membered ring.
In general, the exo isomer of substituted norbornenes is more reactive in many chemical transformations, particularly in polymerization reactions. nih.govsemanticscholar.org This enhanced reactivity is often attributed to steric factors. The exo face of the norbornene double bond is less sterically hindered than the endo face, allowing for easier access by catalysts or reagents. scirp.orgresearchgate.net
Conversely, the endo isomer can exhibit lower reactivity due to steric hindrance from the substituent, which can impede the approach of a reagent to the double bond. nih.gov In some cases, the endo substituent can coordinate with a metal catalyst, altering the reaction pathway or inhibiting polymerization. nih.gov While the exo isomer is often the thermodynamically more stable product, the kinetic product of Diels-Alder synthesis is typically the endo isomer. nih.govscirp.org
The comparative reactivity is summarized in the table below.
| Feature | This compound | Endo-5-acetyl-2-norbornene |
| Thermodynamic Stability | More stable. nih.govscirp.org | Less stable (often the kinetic product of synthesis). nih.gov |
| Reactivity in Polymerization | Generally higher reactivity. nih.govsemanticscholar.org | Generally lower reactivity due to steric hindrance or catalyst interaction. nih.govresearchgate.net |
| Steric Hindrance at C=C | Lower; the acetyl group is directed away from the double bond's reaction face. | Higher; the acetyl group can sterically block the approach of reagents to the double bond. |
| Intramolecular Reactions | The distance between the acetyl group and the double bond is fixed, influencing potential intramolecular cyclizations or rearrangements. | Proximity between the acetyl group and the double bond is different, which can lead to unique intramolecular reaction pathways not as readily available to the exo isomer. cdnsciencepub.com |
Differential Reactivity of Exo vs. Endo Isomers in Various Transformations
The orientation of the acetyl group in 5-acetyl-2-norbornene (B7771176) isomers plays a critical role in their reactivity across a range of chemical reactions. Generally, the exo isomer is considered more reactive in many transformations, a phenomenon often attributed to the greater steric accessibility of the double bond and the acetyl group compared to the more hindered endo isomer.
A clearer distinction in reactivity is evident in transformations involving the carbonyl group or the double bond where the approach of a reagent is sensitive to the steric environment. One illustrative example, although on a closely related system, is the kinetically selective hydrolysis of methyl 5-norbornene-2-carboxylate. In this case, the exo-ester undergoes hydrolysis at a significantly faster rate than the endo-ester. semanticscholar.orgresearchgate.netscirp.orgscirp.org This difference is primarily attributed to the steric hindrance posed by the bicyclic ring structure, which impedes the approach of the hydroxide (B78521) ion to the carbonyl carbon in the endo position.
The following table summarizes the observed reactivity differences in analogous norbornene systems, which provides a strong indication of the expected behavior for exo- and endo-5-acetyl-2-norbornene.
| Transformation | Exo Isomer Reactivity | Endo Isomer Reactivity | Probable Reason for Difference |
| Base-Catalyzed Hydrolysis (of methyl ester analog) | Faster | Slower | Steric hindrance in the endo position impedes nucleophilic attack at the carbonyl group. semanticscholar.orgresearchgate.net |
| Ring-Opening Metathesis Polymerization (ROMP) (general trend) | Generally Higher | Generally Lower | The approach of the bulky catalyst to the double bond is less hindered for the exo isomer. semanticscholar.org |
| Free-Radical Addition of Thiols | Typically forms the expected exo-adduct | Can lead to rearranged products via radical intermediates. cdnsciencepub.com | The proximity of the endo-acetyl group can facilitate alternative reaction pathways. cdnsciencepub.com |
Elucidation of Reaction Mechanisms Driven by Stereoisomerism
The stereochemical arrangement of the acetyl group in this compound not only influences reaction rates but also dictates the mechanistic pathways of certain transformations, leading to different product outcomes compared to the endo isomer.
A compelling example of mechanistic divergence is seen in the free-radical addition of thiols. While norbornene typically undergoes free-radical addition of benzene thiol to exclusively form the exo-adduct, the reaction with endo-5-acetyl-2-norbornene yields a rearranged product in addition to the conventional adducts. cdnsciencepub.com This suggests a mechanism where the initially formed carbon-centered radical, resulting from the addition of the thiyl radical to the double bond, can undergo a researchgate.netcdnsciencepub.com-acyl shift. This rearrangement is facilitated by the close proximity of the endo-acetyl group to the radical center. In contrast, the exo isomer, with its acetyl group positioned away from the double bond, would be expected to follow the more conventional addition pathway.
Furthermore, the mechanism of the kinetically selective hydrolysis of norbornene esters provides valuable insight into how stereoisomerism can be exploited. For a mixture of endo and exo methyl 5-norbornene-2-carboxylate, treatment with a strong base like sodium tert-butoxide can lead to a rapid isomerization between the two forms. semanticscholar.orgresearchgate.netscirp.orgscirp.org This occurs via the formation of a common enolate intermediate. Even though the thermodynamic equilibrium may favor the endo isomer, the significantly faster rate of hydrolysis of the exo isomer allows for its selective conversion to the carboxylate. This process, termed kinetically controlled selective hydrolysis, effectively enriches the exo product. A plausible reaction mechanism involves a rapid equilibrium between the endo and exo esters, with the exo ester being preferentially consumed through the slower, rate-determining hydrolysis step.
The proposed mechanism for this selective hydrolysis is as follows:
Rapid Isomerization: In the presence of a strong base, both the endo and exo esters are in rapid equilibrium through a common enolate intermediate.
Kinetically Favored Hydrolysis: The less sterically hindered exo ester undergoes nucleophilic attack by hydroxide at a faster rate than the endo ester.
This interplay between rapid isomerization and kinetically favored reaction of one stereoisomer highlights a sophisticated mechanistic scenario governed by the spatial arrangement of the functional group.
Advanced Applications in Materials Science and Polymer Chemistry
Exo-5-acetyl-2-norbornene (B62260) as a Monomer in Polymerization Research
The unique chemical architecture of this compound, combining a highly strained norbornene ring with a polar acetyl functional group, makes it a monomer of considerable interest for creating functional polymers.
ROMP is a powerful polymerization technique that utilizes the high ring strain of cyclic olefins like norbornene derivatives to produce polymers with controlled molecular weights and architectures. acs.org this compound is an excellent candidate for this method, allowing for the incorporation of its functional acetyl group into the polymer backbone.
The ROMP of functionalized norbornenes, including those with ester functionalities similar to the acetyl group, can proceed in a living fashion, particularly when using well-defined initiators like molybdenum- or ruthenium-based catalysts. umich.edudtic.mil This "living" nature means that the polymerization proceeds without termination or chain transfer reactions, allowing for precise control over the polymer's molecular weight and the creation of polymers with narrow molecular weight distributions (low polydispersity). acs.orgumich.edu The degree of polymerization can be effectively controlled by adjusting the initial monomer-to-initiator ratio. umich.edu
Kinetic studies of the ROMP of functionalized norbornenyl monomers initiated by third-generation Grubbs catalysts have shown that the rate-determining step is often the formation of the metallacyclobutane ring. acs.orgnih.govnsf.gov The rate of polymerization is influenced by factors such as monomer concentration, catalyst type, and the steric and electronic properties of the monomer. nsf.govillinois.edursc.org For norbornene derivatives, the polymerization rate is typically first-order with respect to the monomer concentration. illinois.edu The presence of functional groups, like the acetyl group in this compound, can influence the polymerization kinetics. In some cases, the polar group can coordinate to the metal center of the catalyst, which may affect the rate of polymerization. acs.orgnih.gov
| Characteristic | Description | Significance for this compound |
|---|---|---|
| Living Nature | Absence of termination and chain transfer, allowing for controlled chain growth. | Enables synthesis of well-defined polymers with predictable molecular weights and low polydispersity. |
| Controlled Molecular Weight | Molecular weight is proportional to the monomer-to-initiator ratio. | Allows for precise tuning of polymer properties that are dependent on chain length. |
| Narrow Polydispersity | Produces polymers with a uniform chain length (typically PDI < 1.2). | Leads to more uniform material properties. |
| Block Copolymer Synthesis | The living chain end can initiate the polymerization of a second monomer. acs.org | Facilitates the creation of advanced architectures like block copolymers. |
The stereochemistry of norbornene-based monomers, specifically the exo versus endo orientation of the substituent, has a profound impact on polymerization efficiency in ROMP. It is a well-established principle that exo isomers are significantly more reactive than their corresponding endo isomers. nsf.govillinois.edursc.org This difference in reactivity is primarily attributed to steric hindrance. illinois.eduacs.org
In the case of the endo isomer, the substituent is positioned underneath the norbornene ring system, which can sterically hinder the approach of the bulky catalyst to the double bond. researchgate.net Conversely, the exo isomer presents a less cluttered pathway for the catalyst, leading to a faster rate of polymerization. illinois.eduresearchgate.net Studies on dicyclopentadiene, a related norbornene derivative, found the exo isomer to be more than an order of magnitude more reactive in ROMP than the endo isomer. illinois.edu This increased reactivity of the exo isomer, such as in this compound, allows for more efficient polymerization, often leading to higher yields and faster reaction times. illinois.edu The steric interactions that differentiate the reactivity are predominantly entropic in nature. illinois.edu
Copolymerization is a versatile strategy to create materials with properties that are intermediate to or synergistic of the constituent homopolymers. This compound can be copolymerized with a variety of other monomers to tune the final material's properties.
Statistical Copolymers: By polymerizing a mixture of this compound and another comonomer, a statistical copolymer can be formed where the monomer units are randomly distributed along the polymer chain. For example, copolymerizing with non-polar monomers like norbornene or cyclooctene (B146475) can modify the polarity, solubility, and thermal properties of the resulting polymer. mdpi.comnih.gov The final properties are dependent on the feed ratio of the two monomers. mdpi.com
Block Copolymers: The living nature of ROMP is particularly advantageous for the synthesis of block copolymers. acs.org A well-defined polymer of this compound can be synthesized first, and once all the monomer is consumed, a second monomer can be added to the living polymer chains to grow a second distinct block. This allows for the creation of amphiphilic block copolymers if the second monomer has a different polarity, which can self-assemble into various nanostructures.
Gradient Copolymers: This strategy involves the controlled addition of a second comonomer during the polymerization of the first, resulting in a polymer chain with a gradual change in composition along its length. acs.org For instance, by starting with this compound and gradually introducing a different norbornene derivative, a polymer with a gradient in properties such as refractive index or surface energy can be achieved. researchgate.net
These copolymerization strategies allow for the precise tuning of mechanical, thermal, and surface properties, making the resulting materials suitable for a wide range of advanced applications.
In addition to ROMP, this compound can undergo vinyl-type addition polymerization, where the polymerization occurs across the double bond of the norbornene ring, leaving the bicyclic structure intact as a repeating unit in the polymer backbone. hhu.de This method produces saturated, thermally stable polymers with high glass transition temperatures. hhu.de
Late transition metal catalysts, particularly those based on palladium and nickel, are highly effective for the vinyl addition polymerization of norbornene and its functionalized derivatives. hhu.dehhu.de
Palladium Catalysts: Palladium-based catalysts are well-known for their high tolerance to polar functional groups, making them suitable for the polymerization of monomers like this compound. acs.orgresearchgate.net Cationic palladium(II) complexes, often activated with a co-catalyst, have been shown to efficiently polymerize norbornenes bearing ester and other polar groups. researchgate.netkoreascience.kr Research has demonstrated that phosphine-sulfonate palladium catalysts can effectively copolymerize functionalized norbornenes with ethylene (B1197577), with the exo isomer showing higher polymerization activity and incorporation than the endo isomer. rsc.org
Nickel Catalysts: Nickel-based catalyst systems, such as nickel bis(acetylacetonate)/methylaluminoxane (Ni(acac)₂/MAO), are also used for the addition polymerization of functionalized norbornenes. researchgate.net While potentially less tolerant to certain polar groups than palladium systems, they can be highly active. hhu.de For instance, nickel catalysts bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands have been used for the copolymerization of norbornene and methyl acrylate, yielding high molecular weight copolymers. mdpi.com The activity of these catalysts can be sensitive to steric hindrance from the monomer. researchgate.net
| Catalyst System | Key Advantages | Relevant Research Findings |
|---|---|---|
| Palladium-based | High tolerance to polar functional groups. Good control over polymer molecular weight. | Successfully used for polymerization of norbornenes with ester, acetate, hydroxyl, and carboxylic acid groups. acs.orgresearchgate.net The exo isomer generally shows higher reactivity. rsc.org |
| Nickel-based | Can exhibit very high catalytic activities. hhu.de | Effective for the polymerization of norbornene and copolymerization with polar vinyl monomers like methyl acrylate. mdpi.com Activity can be influenced by steric effects and chelating functional groups on the monomer. researchgate.net |
Addition Polymerization Research
Regioselectivity and Stereochemical Control in Polymerization
The polymerization of norbornene derivatives, including this compound, can proceed through different mechanisms, primarily vinyl-addition polymerization and ring-opening metathesis polymerization (ROMP). The choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity and stereochemistry of the resulting polymer, which in turn dictates its macroscopic properties.
In the context of vinyl-addition polymerization, late-transition metal catalysts, particularly those based on palladium and nickel, are often employed. These catalysts can exhibit a high degree of regioselectivity, favoring the polymerization through the endocyclic double bond of the norbornene ring while leaving the acetyl group intact as a pendant functionality. The stereochemistry of the polymer backbone, such as the formation of cis- or trans-isomers, can be influenced by the ligand environment of the catalyst. For instance, certain palladium-based catalyst systems have shown a preference for the polymerization of the exo-isomer of functionalized norbornenes over the endo-isomer, which can lead to polymers with a more regular and predictable structure. rsc.orgresearchgate.net
In ROMP, the choice of initiator, typically a ruthenium or tungsten alkylidene complex, governs the stereochemistry of the double bonds formed in the polymer backbone. For example, Schrock-type tungsten catalysts are known to favor the formation of cis-poly(norbornene)s, while Grubbs-type ruthenium catalysts tend to produce trans-poly(norbornene)s. nih.gov This control over the double bond geometry significantly impacts the polymer's conformation and physical properties. A polymer with a predominantly cis-configuration tends to have a more rigid and extended chain conformation due to allylic strain, whereas a trans-configured polymer is generally more flexible. nih.gov
The stereochemical placement of the acetyl-functionalized cyclopentane (B165970) rings along the polymer chain (tacticity) is another critical aspect. The catalyst structure and polymerization conditions can be tuned to favor isotactic, syndiotactic, or atactic arrangements, which influences the polymer's crystallinity and thermal properties.
Table 1: Influence of Catalyst on the Stereochemistry of Polynorbornene Chains
| Catalyst Type | Predominant Stereochemistry | Resulting Polymer Characteristics |
|---|---|---|
| Schrock (W, Mo) | cis | More rigid, extended chain conformation |
Incorporation of Norbornene Units into Polymer Chains
This compound can be copolymerized with other monomers to tailor the properties of the resulting materials. The incorporation of the bulky, rigid norbornene unit into a polymer backbone can significantly enhance its thermal stability, glass transition temperature (Tg), and mechanical strength.
Copolymerization can be achieved with a variety of comonomers, including other norbornene derivatives, cyclic olefins, and vinyl monomers. For example, the copolymerization of functionalized norbornenes with ethylene using late-transition metal catalysts has been shown to be an effective method for producing polymers with a combination of desirable properties from both monomers. rsc.org The level of incorporation of the norbornene monomer can be controlled by the monomer feed ratio and the relative reactivities of the comonomers.
The presence of the acetyl group on the norbornene monomer can influence its reactivity in copolymerization. In some cases, the polar nature of the acetyl group may require careful selection of the catalyst to avoid catalyst deactivation and to achieve efficient incorporation.
Table 2: Effect of Norbornene Incorporation on Polymer Properties (Illustrative)
| Copolymer System | Norbornene Content | Effect on Glass Transition Temperature (Tg) | Effect on Mechanical Properties |
|---|---|---|---|
| Ethylene-co-norbornene | Increasing | Increases | Increased rigidity and hardness |
Functionalization of Poly(norbornene) Backbones and Side Chains
The polymer derived from this compound possesses a versatile platform for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This functionalization can occur at the residual double bonds in the polymer backbone (in the case of ROMP-derived polymers) or at the pendant acetyl side chains.
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful tool for creating functional materials from a common polymer precursor. This approach allows for the synthesis of polymers that may be difficult to obtain through the direct polymerization of functionalized monomers.
The double bonds present in the backbone of polynorbornenes synthesized via ROMP can be saturated through hydrogenation. This process converts the unsaturated polymer into a fully saturated, cycloaliphatic polymer. Hydrogenation can significantly alter the properties of the polymer, generally leading to:
Increased Thermal and Oxidative Stability: The removal of the reactive double bonds enhances the polymer's resistance to degradation at high temperatures and in the presence of oxygen.
Improved Optical Transparency: Saturation of the backbone can reduce color and improve the transparency of the polymer, making it suitable for optical applications.
Changes in Mechanical Properties: Hydrogenation can affect the polymer's flexibility, hardness, and toughness.
The hydrogenation of polynorbornene derivatives is typically carried out using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts under hydrogen pressure. The efficiency of the hydrogenation can be influenced by the polymer's microstructure and the presence of functional groups.
The residual double bonds in the backbone of ROMP-derived poly(norbornene)s can be chemically transformed to introduce new functionalities. Epoxidation, the conversion of the double bond to an epoxide ring, can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide groups are reactive and can be opened to introduce a variety of functional groups, including diols, amino alcohols, and ethers.
Cyclopropanation is another modification strategy where the double bond is converted into a cyclopropane (B1198618) ring. This is often accomplished using carbenes or carbenoids, such as those generated from diazomethane (B1218177) or diiodomethane (B129776) (Simmons-Smith reaction). The introduction of cyclopropane rings into the polymer backbone can alter its rigidity and thermal properties.
The pendant acetyl group of poly(this compound) provides a reactive handle for a variety of "click" chemistry reactions. One of the most common and efficient click reactions is the thiol-ene reaction. rsc.org This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond. While the acetyl group itself is not an alkene, it can be chemically modified to introduce a reactive ene functionality. For example, the acetyl group could be converted to an enolate and then reacted with a suitable electrophile to introduce a vinyl group.
More directly, the residual double bonds in the backbone of a ROMP-derived polymer can participate in thiol-ene reactions. This allows for the grafting of a wide variety of thiol-containing molecules onto the polymer backbone, introducing new functionalities such as hydrophilic groups, bioactive molecules, or crosslinking sites. nih.gov The thiol-ene reaction is known for its high efficiency, tolerance to a wide range of functional groups, and mild reaction conditions, often initiated by UV light or a radical initiator. mdpi.comresearchgate.net This makes it a powerful tool for the surface modification and functionalization of polynorbornene-based materials. nih.gov
Other click chemistry approaches can also be employed on the acetyl side chains after suitable modification. For example, the ketone of the acetyl group could be converted to an alkyne or an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Table 3: Summary of Post-Polymerization Modification Strategies for Acetyl-Functionalized Polynorbornene
| Modification Strategy | Target Site | Reagents/Conditions | Resulting Functionality | Potential Applications |
|---|---|---|---|---|
| Hydrogenation | Backbone C=C | H₂, Pd/C or Ni catalyst | Saturated aliphatic backbone | High-performance plastics, optical films |
| Epoxidation | Backbone C=C | m-CPBA | Epoxide rings | Adhesives, coatings, reactive intermediates |
| Cyclopropanation | Backbone C=C | CH₂I₂, Zn(Cu) | Cyclopropane rings | Specialty polymers with modified rigidity |
Development of Advanced Polymeric Materials from this compound
This compound serves as a versatile monomer in the synthesis of advanced polymeric materials through various polymerization techniques, most notably Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The rigid bicyclic structure of the norbornene moiety, combined with the polar acetyl group, imparts unique properties to the resulting polymers, making them suitable for a range of high-performance applications. The exo configuration of the acetyl group is particularly significant as it generally leads to higher reactivity in polymerization compared to its endo counterpart, facilitating the synthesis of well-defined polymers. rsc.org
Optical Applications (e.g., Photoresist Materials, Optical Fibers)
Polymers derived from norbornene-based monomers are of significant interest for optical applications due to their inherent high transparency, low birefringence, and good thermal stability. These properties are crucial for materials used in the fabrication of photoresists and optical fibers.
Photoresist Materials: Chemically amplified photoresists are critical in the microelectronics industry for patterning integrated circuits. Norbornene-based polymers are attractive candidates for 193-nm lithography due to their excellent transparency at this wavelength. Copolymers of norbornene derivatives with maleic anhydride, for instance, have demonstrated high thermal stability (up to 260°C) and good dry-etching resistance. digitellinc.comresearchgate.net While specific data for homopolymers of this compound in photoresist formulations is not extensively detailed in readily available literature, the general properties of polynorbornenes suggest its potential. The acetyl group could provide polarity for adhesion and solubility control, which are important for photoresist performance.
Optical Fibers: The high transparency and thermal stability of polynorbornenes also make them suitable for applications in optical communication, such as optical fibers, disks, lenses, and displays. hanrimwon.com The specific optical properties of polymers derived from this compound would depend on the polymerization method and copolymer composition. For example, copolymers of ethylene with norbornene have shown high transmission (above 90%) in the 300-900 nm range. knu.ac.kr
| Property | Typical Value for Norbornene-based Polymers | Relevance to Optical Applications |
| Transparency | > 90% in the visible spectrum knu.ac.kr | Essential for light transmission in optical fibers and for exposure in photoresists. |
| Refractive Index | Varies with functionalization | A key parameter for the design of optical components like lenses and fibers. |
| Thermal Stability (Td) | > 250 °C digitellinc.comresearchgate.net | Ensures material integrity during processing and operation at elevated temperatures. |
Engineering Plastics and High-Performance Polymers
The rigid backbone of polynorbornenes contributes to their high glass transition temperatures (Tg) and good mechanical properties, positioning them as potential engineering plastics and high-performance polymers. The properties of these materials can be tailored by incorporating various functional groups into the norbornene monomer.
Vinyl-addition polymerization of functionalized norbornenes can yield polymers with high thermal stability and a large service window between their glass transition and decomposition temperatures. rsc.org For example, vinyl-addition polynorbornenes with alkyl and aryl substituents have been synthesized with Tg values exceeding 150°C and decomposition temperatures above 300°C. rsc.org
Studies on copolymers of norbornene and styrene (B11656) have shown that the glass transition temperature can be tuned from 128°C to 329°C depending on the comonomer ratio. researchgate.net The incorporation of the acetyl group in this compound is expected to influence the polymer's polarity, adhesion, and potentially its mechanical and thermal properties.
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Young's Modulus (E) |
| Vinyl-addition polynorbornenes with various substituents | > 150 °C rsc.org | > 300 °C rsc.org | Not specified |
| Norbornene/styrene copolymers | 128 - 329 °C researchgate.net | Not specified | Not specified |
| Metathesis polymer of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol ester | 161 °C mdpi.com | > 300 °C mdpi.com | 2.4 ± 0.2 GPa mdpi.com |
Functional Macromolecules for Specific Applications (e.g., Membranes, Nanostructures)
The ability to functionalize norbornene monomers makes them ideal building blocks for creating functional macromolecules with tailored properties for specific applications such as gas separation membranes and self-assembling nanostructures.
Membranes: Polynorbornenes are considered promising materials for gas separation membranes due to their high fractional free volume, which can lead to high gas permeability. mdpi.comrsc.org The performance of these membranes can be fine-tuned by introducing specific functional groups. For instance, silicon-containing polynorbornenes have shown attractive performance for CO2/N2 separation. researchgate.net While direct studies on membranes from this compound are limited, the acetyl group could potentially enhance selectivity for polar gases due to dipole-dipole interactions.
Nanostructures: Block copolymers containing polynorbornene segments can self-assemble into various nanostructures, such as micelles, vesicles, and cylinders, in selective solvents. psu.edursc.orgresearchgate.netmdpi.com These nanostructures have potential applications in areas like drug delivery and nanotechnology. For example, amphiphilic block copolymers of poly(norbornene) and poly(ethylene oxide) have been shown to form a variety of colloidal nanostructures. psu.edursc.org The presence of the acetyl group in a polynorbornene block could influence the self-assembly behavior by altering the block's polarity and interactions with the solvent.
| Application Area | Key Properties of Norbornene-based Polymers | Potential Role of this compound |
| Gas Separation Membranes | High fractional free volume, tunable functionality. mdpi.comrsc.org | The acetyl group could enhance selectivity towards polar gases. |
| Self-Assembling Nanostructures | Ability to form block copolymers with controlled architectures. psu.edursc.orgresearchgate.netmdpi.com | The polar acetyl group can influence the hydrophilic-lipophilic balance and self-assembly morphology. |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules like exo-5-acetyl-2-norbornene (B62260). These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular properties from first principles, without the need for empirical parameters.
DFT has become a particularly popular method due to its favorable balance of computational cost and accuracy. It calculates the electron density of a system to determine its energy and other properties. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchy of accuracy, with CC methods often considered the "gold standard" for their high precision, albeit at a significant computational expense.
Conformational Analysis and Energy Landscapes of this compound
The conformational landscape of this compound is primarily defined by the orientation of the acetyl group relative to the norbornene scaffold. The rotation around the C-C bond connecting the acetyl group to the bicyclic ring gives rise to different conformers. Computational methods can be employed to map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.
While a detailed conformational analysis specifically for this compound is not extensively reported in the literature, studies on related substituted norbornenes can provide valuable insights. For instance, computational studies on other 2-substituted norbornenes have shown that the exo isomer is often thermodynamically more stable than the endo isomer. This preference is attributed to reduced steric hindrance in the exo position.
The energy landscape of this compound would be expected to show distinct energy minima corresponding to specific rotational isomers of the acetyl group. The relative energies of these conformers can be calculated with high accuracy using DFT or ab initio methods. The table below illustrates hypothetical relative energies for different conformers of a substituted norbornene, which would be analogous to what one might find for this compound.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 0 | 1.5 |
| B | 60 | 0.8 |
| C | 120 | 0.0 |
| D | 180 | 2.0 |
This table is illustrative and based on general principles of conformational analysis for similar molecules.
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can gain a detailed understanding of how reactions proceed.
A key area of investigation for norbornene derivatives is their participation in cycloaddition reactions, such as the Diels-Alder reaction. Computational studies on the Diels-Alder reaction of various norbornene derivatives have shown that the exo/endo selectivity is influenced by both steric and electronic factors. DFT calculations can model the transition states for both the exo and endo approaches of a dienophile, and the calculated activation energies can predict the major product. For instance, in tandem cycloaddition reactions for the formation of norbornene pyrazolines, computational studies have established that the sequence of addition can favor the formation of the exo stereoisomer. nih.gov
The reactivity of the acetyl group itself can also be studied. For example, the enolization of the acetyl group or its reaction with nucleophiles can be modeled. Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates and the exploration of how different catalysts or reaction conditions might influence the reaction mechanism. The table below presents hypothetical activation energies for a generic reaction of a substituted norbornene, illustrating how computational chemistry can be used to compare different mechanistic pathways.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Exo attack | TS_exo | 15.2 |
| Endo attack | TS_endo | 18.5 |
This table is illustrative and based on findings for cycloaddition reactions of related norbornene systems.
Prediction of Stereochemical Outcomes
The stereochemistry of reactions involving this compound is of paramount importance, as it dictates the three-dimensional structure of the products and, consequently, their properties. Computational methods have emerged as a powerful tool for predicting the stereochemical outcome of reactions.
By calculating the energies of the transition states leading to different stereoisomers, the selectivity of a reaction can be predicted. For example, in the case of a reaction where both R and S enantiomers can be formed, the enantiomeric excess can be estimated from the difference in the free energies of the two diastereomeric transition states.
Computational studies have been successfully applied to predict the stereoselectivity of various reactions involving chiral catalysts. acs.org While specific studies on this compound are limited, the methodologies are well-established. For instance, in the context of cycloaddition reactions, the preference for the formation of the exo product in many reactions of norbornene derivatives is a well-documented phenomenon that can be rationalized through computational modeling of steric and electronic effects in the transition state.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. By solving Newton's equations of motion for a given system, MD simulations can reveal dynamic processes such as conformational changes, diffusion, and the interactions between molecules in a condensed phase.
Studies on Polymerization Processes and Chain Propagation
This compound can serve as a monomer in polymerization reactions, leading to the formation of polynorbornene derivatives with interesting properties. MD simulations are a valuable tool for studying the dynamics of these polymerization processes at an atomistic level.
Recent multiscale modeling studies on vinyl-addition polynorbornenes have demonstrated the power of combining DFT with MD simulations to understand the relationship between monomer stereochemistry and polymer properties. nih.gov In these studies, all-atom models of polynorbornene oligomers are developed using classical force fields that are fine-tuned against DFT calculations. MD simulations of these oligomers can then be used to study chain conformations and dynamics.
For example, simulations can track the process of chain propagation, providing insights into the rate of polymerization and the stereochemistry of the resulting polymer chain. The presence of the acetyl group in this compound would be expected to influence the polymerization process, and MD simulations could be used to investigate its effect on chain growth and the final polymer architecture.
Interactions in Condensed Phases
MD simulations are particularly well-suited for studying the behavior of molecules in condensed phases, such as in a polymer melt or in solution. For polymers derived from this compound, MD simulations can be used to investigate the structure and dynamics of the bulk material.
For instance, simulations can predict important material properties such as the glass transition temperature (Tg). The aforementioned study on vinyl-addition polynorbornenes used MD simulations to predict Tg values in the range of 550-600 K for different stereoisomers. nih.gov The simulations also revealed that the stereochemistry of the polymer chain has a profound impact on its conformation in the melt state, with meso chains forming rigid, extended coils and racemo chains adopting helical tubular conformations. nih.gov
The interactions of the acetyl groups, both with each other and with other parts of the polymer chains or with solvent molecules, can also be studied. These interactions can play a crucial role in determining the morphology and properties of the resulting material. The table below summarizes some of the key findings from the multiscale modeling of vinyl-addition polynorbornenes, which would be analogous to the types of insights that could be gained from similar studies on polymers of this compound.
| Polymer Stereochemistry | Chain Conformation in Melt | Predicted Glass Transition Temperature (Tg) |
| Meso | Rigid, extended coils | ~550 K |
| Racemo | Helical, tubular | ~600 K |
Data from a multiscale modeling study of unsubstituted vinyl-addition polynorbornenes. nih.gov
Advanced Spectroscopic and Analytical Techniques for Research Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of norbornene derivatives, providing unparalleled insight into their three-dimensional structure and behavior in solution. nih.govnih.gov
The differentiation between exo and endo isomers of 5-acetyl-2-norbornene (B7771176) is readily achieved through the analysis of both ¹H and ¹³C NMR spectra. The rigid bicyclic structure of the norbornene framework leads to distinct chemical shifts for the protons and carbons depending on their spatial orientation. lew.rosfu.ca
In ¹H NMR, the chemical shifts of the protons attached to the C2 and C3 carbons (H2/H3) are particularly diagnostic. For the exo isomer, these protons typically appear at a different chemical shift compared to the endo isomer. lew.ro Specifically, in many norbornene derivatives, the signal for the H2/H3 protons in the exo isomer is shifted downfield by approximately 0.5 ppm relative to the endo isomer. lew.ro
In ¹³C NMR spectroscopy, the chemical shift of the methylene (B1212753) bridge carbon (C7) is a key indicator for distinguishing between exo and endo isomers. A significant downfield shift of the C7 signal is often observed for the exo isomer compared to the endo isomer, with differences reported to be around 8.5 ppm. lew.ro
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences Between Exo and Endo Norbornene Derivatives
| Nucleus | Isomer | Key Atom | Typical Chemical Shift Difference (ppm) |
| ¹H | exo | H2/H3 | ~0.5 (downfield shift vs. endo) |
| ¹³C | exo | C7 | ~8.5 (downfield shift vs. endo) |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning all proton and carbon signals, further solidifying the stereochemical assignment. sfu.ca NOESY experiments can also be employed to establish through-space correlations between protons, providing definitive proof of the exo or endo configuration. sfu.ca
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and to elucidate reaction mechanisms. nih.govwikipedia.orgresearchgate.net In the context of norbornene chemistry, the use of ¹³C-labeled 5-ethylidene-2-norbornene (ENB) in the synthesis of Ethylene-Propylene-Diene Monomer (EPDM) rubber provides a clear example of this application. researchgate.net
By selectively incorporating ¹³C at specific positions in the ENB monomer, researchers can use ¹³C NMR spectroscopy to monitor the fate of these labeled atoms during polymerization and subsequent crosslinking processes. researchgate.net This approach has been crucial in understanding the chemical transformations that ENB undergoes, including its incorporation into the polymer backbone and its role in vulcanization. researchgate.net For instance, solid-state ¹³C NMR analysis of ¹³C-labeled EPDM has revealed that sulfur cross-linking primarily occurs at the allylic positions of the ENB unit. researchgate.net
NMR spectroscopy is a non-invasive and quantitative tool that allows for the in-situ monitoring of reaction kinetics. nih.goviastate.edumagritek.com By acquiring a series of NMR spectra over time, the concentrations of reactants, intermediates, and products can be determined, providing valuable insights into reaction rates and mechanisms. magritek.com
This technique is particularly useful for tracking the progress of polymerization reactions involving norbornene-based monomers. researchgate.net Time-domain ¹H NMR, for example, has been used to monitor the ring-opening metathesis copolymerization (ROMP) of norbornene derivatives in real-time. researchgate.net Changes in the NMR signal, such as the longitudinal relaxation time constant (T1), can be correlated with the different stages of polymerization, including initiation, propagation, and termination. researchgate.net This allows for a detailed understanding of the polymerization kinetics and the properties of the resulting polymer. nih.gov
Mass Spectrometry for Reaction Product Identification and Pathway Confirmation
Mass spectrometry (MS) is a vital analytical technique for the identification of reaction products and the confirmation of proposed reaction pathways. In conjunction with gas chromatography (GC-MS), it allows for the separation and identification of components in a reaction mixture. This has been applied to the analysis of peroxide-crosslinked alkene/alkane mixtures containing norbornene derivatives, helping to elucidate the cross-linking mechanism. researchgate.net Label-assisted mass spectrometry is another emerging technique that can accelerate the discovery and optimization of new reactions. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of "Exo-5-acetyl-2-norbornene" and for separating its exo and endo isomers. semanticscholar.orgscirp.org The determination of the endo/exo ratio in a mixture is routinely performed using these methods, often in conjunction with NMR for calibration. scirp.orgscirp.org The ability to separate these isomers is crucial for studying the distinct reactivity and properties of each stereoisomer. nih.govgoogle.com
X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives
While NMR provides excellent information about the relative stereochemistry in solution, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule in the solid state. nih.govsoton.ac.ukthieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of its atoms. soton.ac.uk For chiral norbornene derivatives, this technique is invaluable for assigning the absolute configuration of stereogenic centers. nih.gov Although obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unambiguous and serves as the ultimate proof of stereochemistry. nih.govsoton.ac.uk
Future Research Directions and Emerging Trends
Sustainable Synthesis of Norbornene Derivatives
The synthesis of norbornene derivatives, including Exo-5-acetyl-2-norbornene (B62260), is traditionally achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. wikipedia.org This reaction is inherently atom-economical, a key principle of green chemistry. rsc.orgnih.govthe-gist.org Future research is focused on enhancing the sustainability of this process by exploring greener solvents, such as deep eutectic solvents or water, and developing heterogeneous catalysts to simplify purification and enable catalyst recycling. nih.govmcpherson.edursc.org
A significant area of development is the stereoselective synthesis to favor the exo isomer, which is often thermodynamically more stable than the kinetically favored endo product typically formed in Diels-Alder reactions. researchgate.netscirp.org Research into base-promoted isomerization and kinetically selective hydrolysis presents viable pathways to achieve high exo selectivity. researchgate.netscirp.org Furthermore, the use of biocatalysis and alternative energy sources like ultrasound is being investigated to reduce reaction times and energy consumption, contributing to more sustainable synthetic routes. mdpi.comnih.gov
Table 1: Comparison of Synthetic Approaches for Norbornene Derivatives
| Approach | Advantages | Disadvantages | Research Focus |
|---|---|---|---|
| Traditional Diels-Alder | High atom economy, well-established. | Often uses volatile organic solvents, may require high temperatures/pressures. | Development of solvent-free methods and milder reaction conditions. |
| Catalytic Diels-Alder | Increased reaction rates and selectivity. | Catalysts can be expensive and require separation. | Use of heterogeneous, recyclable, and earth-abundant metal catalysts. rsc.org |
| Isomerization Routes | Allows for the synthesis of the thermodynamically favored exo product. | Requires additional reaction steps and reagents. | Optimization of one-pot isomerization and hydrolysis procedures. researchgate.net |
| Green Solvents/Energy | Reduced environmental impact, improved safety. | Reaction kinetics and yields may vary. | Screening of novel green solvents and energy sources (e.g., microwave, ultrasound). nih.govmdpi.com |
Integration into Supramolecular and Self-Assembling Systems
Norbornene derivatives are crucial monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers with controlled molecular weights. wikipedia.orgnih.gov An emerging trend is the use of functionalized norbornenes like this compound to synthesize amphiphilic block copolymers. digitellinc.comrsc.orgpsu.edu These copolymers can spontaneously organize in selective solvents to form complex supramolecular structures such as micelles, vesicles, and nanogels. digitellinc.comrsc.org
The resulting nanostructures have potential applications in various fields. For instance, (oxa-)norbornene derived block copolymers can self-assemble into micelles that act as precursors for nanogels with stimuli-responsive properties for drug delivery. digitellinc.com The ability to precisely control the polymer architecture by tuning the monomer sequence allows for the creation of materials with tailored properties and functionalities. rsc.orgnih.gov Future work will likely focus on creating increasingly complex and hierarchical structures by co-assembling different norbornene-based polymers or incorporating them with other molecules like cycloparaphenylenes to develop novel carbon-based nanomaterials. nih.gov
Exploration of this compound in Tandem Catalysis and Multi-Component Reactions
The strained double bond of the norbornene scaffold imparts unique reactivity, making it a valuable component in advanced catalytic processes. wikipedia.org Palladium/norbornene cooperative catalysis, for example, enables tandem reactions where multiple chemical bonds are formed in a single operation, such as the synthesis of polyfunctionalized arenes. researchgate.net The norbornene moiety acts as a transient directing group, facilitating reactions that would otherwise be challenging. researchgate.net The acetyl group in this compound could offer an additional coordination site for catalysts or a reactive handle for subsequent transformations within a tandem sequence.
Furthermore, the norbornene framework is being explored in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. organic-chemistry.orgnih.gov Isocyanide-based MCRs have been successfully combined with norbornene chemistry to generate molecularly diverse and complex scaffolds, sometimes with complete stereoselectivity. researchgate.net The potential of this compound in MCRs is significant, as both the alkene and the ketone functionalities could participate in the reaction cascade, leading to novel and complex heterocyclic systems. nih.govorganic-chemistry.org
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and polymerization of norbornene derivatives. Advanced characterization techniques that allow for real-time, in-situ monitoring are becoming increasingly important. Spectroscopic methods are particularly powerful in this regard.
In-situ NMR Spectroscopy: Time-domain NMR (TD-NMR) and conventional high-resolution NMR can be adapted to monitor polymerization reactions in real-time. nih.govnih.gov By tracking the disappearance of monomer signals (e.g., the vinylic protons of the norbornene double bond) and the appearance of polymer signals, researchers can obtain precise kinetic data. nih.govresearchgate.net This information is vital for understanding catalyst activity and controlling polymer molecular weight and structure. researchgate.netdtic.mil
In-situ Raman Spectroscopy: This non-destructive technique is well-suited for monitoring cycloaddition reactions. nih.govrsc.orgnih.gov The distinct vibrational modes of the C=C double bond in the norbornene monomer and the corresponding single bonds in the product provide a clear spectroscopic signature to follow the reaction progress. researchgate.net Its compatibility with aqueous systems and live-cell imaging also opens possibilities for studying bioorthogonal reactions involving norbornene derivatives. nih.govlehigh.edu
Future trends will likely involve combining these techniques to gain a more comprehensive picture of reaction dynamics under various conditions.
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental synthesis and computational modeling is a powerful emerging trend for accelerating materials discovery and process optimization. Density Functional Theory (DFT) calculations have become an invaluable tool for studying reactions involving norbornene derivatives. researchgate.netcdnsciencepub.com
Computational methods are particularly useful for:
Predicting Stereoselectivity: DFT calculations can accurately predict the activation energies for the formation of endo and exo isomers in Diels-Alder reactions, helping to rationalize experimental outcomes and guide the design of stereoselective syntheses. rsc.orgresearchgate.netnih.gov
Understanding Reaction Mechanisms: By modeling transition states and reaction pathways, computational chemistry provides insights into the intricate mechanisms of complex catalytic cycles and multicomponent reactions. benthamdirect.comnih.gov
Correlating Structure and Reactivity: Calculations can be used to correlate the electronic properties of different norbornene monomers with their polymerization kinetics, as seen in ROMP, enabling the rational design of monomers for specific applications. rsc.org
This integrated approach, where experimental results are used to validate and refine computational models, and computational predictions guide experimental design, will be instrumental in unlocking the full potential of this compound and related compounds in the future. cdnsciencepub.com
Q & A
Q. What are the standard synthetic routes for preparing exo-5-acetyl-2-norbornene, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via the Diels-Alder reaction between cyclopentadiene and acetyl-substituted dienophiles. Evidence from norbornene derivative syntheses (e.g., iodinated analogs) highlights the importance of solvent choice (e.g., dichloromethane) and acid catalysis (e.g., sulfuric acid) to favor exo stereochemistry . For purification, column chromatography with silica gel is recommended to isolate exo isomers from endo mixtures, as noted in iodinated norbornene separations .
Q. How can researchers distinguish between exo and endo isomers of 5-acetyl-2-norbornene experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The exo isomer exhibits distinct coupling patterns in H NMR due to spatial proximity of protons in the norbornene framework. For example, exo-5-acetyl derivatives show characteristic downfield shifts for bridgehead protons (δ ~2.5–3.0 ppm) compared to endo isomers . IR spectroscopy also aids identification: acetyl C=O stretches near 1700 cm vary slightly between isomers due to steric effects .
Q. What analytical techniques are essential for characterizing this compound purity and structure?
- Mass spectrometry : Confirm molecular weight (136.19 g/mol) via high-resolution MS, as reported in NIST data .
- Chromatography : Use GC-MS or HPLC to resolve isomer mixtures, referencing protocols for similar norbornene derivatives .
- Thermal analysis : Differential Scanning Calorimetry (DSC) can detect melting point variations between isomers (unreported but inferred from analogous compounds) .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of this compound in cycloaddition reactions?
The exo configuration imposes steric hindrance on the acetyl group, directing electrophilic attacks to the less hindered norbornene double bond. Computational studies (e.g., DFT) can model transition states to predict regioselectivity, as demonstrated in azide additions to norbornene frameworks . Experimental validation via C NMR tracking of reaction intermediates is advised, as shown in phosphonate-functionalized norbornene syntheses .
Q. What strategies mitigate contradictions in reported reaction outcomes for this compound derivatives?
Discrepancies often arise from unaccounted isomer mixtures or solvent polarity effects. For example, esterification of exo-5-norbornene-2-carboxylic acid with methanol under acidic conditions yields exo-rich methyl esters (~75% exo), but trace water can hydrolyze intermediates, altering yields . Rigorous drying of reactants and inert atmospheres are recommended. Cross-validate data using multiple characterization tools (e.g., XRD for crystal structure confirmation) .
Q. How can this compound be functionalized for applications in polymer science or materials chemistry?
- Radical polymerization : The strained norbornene double bond undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts. Acetyl groups can be post-modified via ketone-amine condensations to introduce functionality .
- Sensor design : Phosphonate derivatives of norbornene (e.g., NDP1 in ) demonstrate metal-ion sensing. Similar strategies could attach fluorophores to the acetyl group for Fe detection in aqueous systems .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, aiding in reactivity predictions. Compare results with experimental UV-Vis spectra (λ_max ~270 nm for norbornene derivatives) to validate models .
Methodological Notes
- Isomer separation : Use preparative HPLC with chiral columns for high-purity exo isolation, as commercial mixtures often contain ~30% endo isomers .
- Data interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and published H/C NMR shifts for norbornene analogs to avoid misassignments .
- Safety : Handle acetylated norbornenes in well-ventilated areas due to potential volatility and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
